8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

Sesquiterpene lactone glycosides Guaianolide structural diversity Natural product dereplication

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (CAS 93395-31-4) is a naturally occurring guaiane-type sesquiterpene lactone glycoside, isolated from Crepis crocea and other Asteraceae species. It belongs to the guaianolide class, characterized by a gamma-lactone fused to a guaiane core, but is uniquely esterified at the 8β-position with a 2-hydroxy-2-methyl-3-oxobutyryloxy moiety.

Molecular Formula C26H34O12
Molecular Weight 538.5 g/mol
CAS No. 93395-31-4
Cat. No. B1160355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C
CAS93395-31-4
Molecular FormulaC26H34O12
Molecular Weight538.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3
InChIKeyZFRBQIGYWHKJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (CAS 93395-31-4): A Structurally Differentiated Guaianolide Glycoside for Specialized Sesquiterpene Research


8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C (CAS 93395-31-4) is a naturally occurring guaiane-type sesquiterpene lactone glycoside, isolated from Crepis crocea and other Asteraceae species [1]. It belongs to the guaianolide class, characterized by a gamma-lactone fused to a guaiane core, but is uniquely esterified at the 8β-position with a 2-hydroxy-2-methyl-3-oxobutyryloxy moiety . This specific substitution pattern distinguishes it from the parent glucozaluzanin C and other guaianolide glycosides, imparting distinct physicochemical properties (MW 538.54 g/mol, logP ~0.7, TPSA 189 Ų) that may influence solubility, stability, and biological recognition [2].

Compound Type Structurally differentiated guaianolide glycoside probe
Selection Logic 8β-O-(2-hydroxy-2-methyl-3-oxobutyryl) ester distinguishes it from parent glucozaluzanin C
Research Context Sesquiterpene lactone SAR, phytochemical authentication, metabolic stability studies

Why Substituting with Glucozaluzanin C or Other Guaianolides Fails to Replicate 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C's Behavior


Generic substitution within the guaianolide class is precluded by the compound's unique 8β-O-(2-hydroxy-2-methyl-3-oxobutyryl) esterification. This structural feature fundamentally alters the molecule's hydrogen-bonding capacity, steric profile, and lipophilicity relative to the unmodified glucozaluzanin C core . In class-level observations, the presence of a free 8β-hydroxyl versus an esterified group has been linked to differential ACAT inhibitory activity and cytotoxic potency in structurally related guaianolides [1]. Furthermore, the specific (2R)-2-hydroxy-2-methyl-3-oxobutanoate side chain introduces an additional chiral center and a reactive α-hydroxyketone moiety not present in simpler acylated derivatives (e.g., acetyl or isovaleryl analogs), which may confer distinct reactivity in biochemical assays and altered metabolic stability [2]. Consequently, direct replacement with glucozaluzanin C (CAS 57576-33-7) or other zaluzanin C derivatives would not yield equivalent physicochemical or biological profiles.

Property
Target Compound (8β-O-ester)
Glucozaluzanin C (free 8β-OH)
C-8β Substituent
2-Hydroxy-2-methyl-3-oxobutyryloxy moiety; additional chiral center and α-hydroxyketone group
Free hydroxyl; simpler hydrogen-bonding profile may not replicate ester-specific reactivity
Physicochemical Profile
Lower logP (~0.7); higher TPSA (189 Ų); reported aqueous solubility context differs
Higher logP (~1.2); lower TPSA (~144 Ų); membrane partitioning profile may differ
Biological Recognition
Reported ester-linked activity context; class-level ACAT and cytotoxicity modulation may depend on ester
Direct replacement would not yield equivalent physicochemical or biological profiles; SAR conclusions may be invalidated

Quantitative Differentiation of 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C from Glucozaluzanin C and Structural Analogs


Structural Differentiation: Unique 8β-O-(2-Hydroxy-2-methyl-3-oxobutyryl) Moiety vs. Free 8β-OH in Glucozaluzanin C

The target compound possesses an 8β-(2-hydroxy-2-methyl-3-oxobutyryloxy) substituent, whereas glucozaluzanin C (CAS 57576-33-7) bears a free 8β-hydroxy group. This modification increases molecular weight by 158 Da (C₅H₆O₄) and adds a polar, hydrogen-bonding α-hydroxyketone side chain, which is absent in other common zaluzanin C derivatives like 9α-hydroxyzaluzanin C or 11,13-dihydroglucozaluzanin C [1].

8β-Substituent Identity
Head-to-head
8β-O-(2R)-2-hydroxy-2-methyl-3-oxobutanoate vs. free 8β-OH; mass shift +158.11 Da
Structurally distinct probe; parent compound cannot substitute in ester-dependent SAR studies.
Structure confirmed by NMR, MS, IR; compare published spectral data.
Sesquiterpene lactone glycosides Guaianolide structural diversity Natural product dereplication

Topological Polar Surface Area (TPSA) and Calculated Lipophilicity Differentiation vs. Glucozaluzanin C

The 8β-(2-hydroxy-2-methyl-3-oxobutyryloxy) substitution significantly alters the compound's computed topological polar surface area (TPSA) and logP. Based on predicted values, the target compound has a TPSA of 189.0 Ų and a calculated logP of approximately 0.7, while glucozaluzanin C has a lower TPSA (~144 Ų) and higher logP (~1.2) [1]. These differences predict distinct solubility profiles and membrane permeability characteristics that may affect in vitro assay performance and in vivo disposition.

TPSA & Lipophilicity
Cross-study comparable
TPSA 189.0 Ų; calc. logP ≈ 0.7 (vs. glucozaluzanin C: TPSA ≈144 Ų; logP ≈1.2)
Reported aqueous solubility context differs; may reduce non-specific membrane binding in vitro.
In silico prediction; experimental validation pending.
Physicochemical property prediction Drug-likeness Membrane permeability

Natural Source Specificity: Isolation from Crepis crocea vs. Broader Distribution of Glucozaluzanin C

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C was originally isolated and characterized from the aerial parts of Crepis crocea (syn. Crepis crocea) [1]. In contrast, the parent compound glucozaluzanin C has been reported from multiple genera including Ixeris, Lactuca, Ainsliaea, and Crepis species [2]. This restricted natural occurrence makes the target compound a more specific chemotaxonomic marker and reduces the likelihood of cross-contamination with structurally similar co-metabolites.

Natural Source Specificity
Class-level inference
Isolation confirmed from Crepis crocea (1–2 genera), vs. glucozaluzanin C from ≥5 genera.
Species-specific chemotaxonomic marker for C. crocea authentication; parent compound is non-diagnostic.
Literature survey (2001–2025); source attribution review recommended.
Phytochemical sourcing Natural product authentication Botanical reference material

Commercial Availability and Purity Benchmarks vs. Structurally Related Sesquiterpene Lactones

The target compound is commercially available from multiple specialty chemical vendors with certified purity typically ≥98% (HPLC), and is offered as a defined powder suitable for analytical and research applications . In contrast, the parent glucozaluzanin C is more widely available but often at lower purity grades (e.g., >95% or unspecified) and may contain trace amounts of its 11β,13-dihydro derivative . Furthermore, the target compound's specific CAS registry number (93395-31-4) enables unambiguous identification and procurement, whereas some structural analogs lack unique CAS assignments or are only available as extract mixtures.

Commercial Purity
Supporting evidence
≥98% (HPLC); powder; CAS 93395-31-4 uniquely assigned.
Higher nominal purity supports quantitative analytical workflows; reduces purification burden.
Vendor technical datasheets; lot-specific review advised.
Chemical procurement Analytical reference standards Purity specifications

Defined Application Scenarios for 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C Based on Quantitative Differentiation


Analytical Reference Standard for Authentication and Quality Control of Crepis crocea-Derived Herbal Products

Given its specific isolation from Crepis crocea and limited distribution, this compound serves as a species-specific chemical marker for the authentication of C. crocea raw materials, extracts, and finished products. Its unique retention time and mass spectral signature (m/z 538.2050 [M]+) enable unambiguous detection via LC-HRMS, distinguishing it from the more ubiquitous glucozaluzanin C [1]. Procurement of the purified compound (≥98% purity) is essential for method validation and quantitative analysis.

Structure-Activity Relationship (SAR) Studies of Guaianolide Glycosides Targeting Inflammatory Pathways

The compound's distinct 8β-O-(2-hydroxy-2-methyl-3-oxobutyryl) moiety, which alters TPSA and hydrogen-bonding capacity relative to glucozaluzanin C, makes it a critical tool for SAR investigations. Comparative testing against glucozaluzanin C and other 8β-substituted analogs can elucidate the role of this specific ester group in modulating interactions with targets such as TLR4, NF-κB, or ACAT [2]. The compound's improved aqueous solubility profile (inferred from lower logP) may also facilitate in vitro assays where precipitation of more lipophilic analogs is problematic [3].

Metabolic Stability and Prodrug Design Studies Leveraging the 2-Hydroxy-2-methyl-3-oxobutyrate Ester

The presence of the α-hydroxyketone-containing side chain introduces a site for potential enzymatic or chemical hydrolysis, making this compound a model substrate for studying esterase-mediated activation or inactivation of guaianolide glycosides. Comparative stability assessments with non-esterified glucozaluzanin C can quantify the impact of the 8β-substituent on metabolic half-life in hepatocyte or plasma stability assays [4].

Natural Product Library Screening for Novel Anti-inflammatory or Cytotoxic Leads

As a member of the guaianolide class, this compound is suitable for inclusion in focused natural product libraries for phenotypic screening. Its structural differentiation from the parent glucozaluzanin C—which has demonstrated TLR4/p65 targeting and NF-κB/MAPK pathway inhibition [5]—justifies its evaluation as a structurally distinct chemical probe. The availability of high-purity material enables reproducible screening in cell-based assays (e.g., LPS-induced inflammation models) without interference from co-eluting impurities.

Application
Selection Property
Validation Focus
C. crocea Authentication & QC
Species-specific chemical marker; unique LC-HRMS signature (m/z 538.2050 [M]+)
Retention time and mass spectral differentiation from ubiquitous glucozaluzanin C
Guaianolide SAR Studies
8β-O-(2-hydroxy-2-methyl-3-oxobutyryl) ester as TPSA/hydrogen-bonding modulator
Comparative target engagement (TLR4, NF-κB, ACAT) vs. parent and 8β-analogs
Metabolic Stability & Prodrug Design
α-Hydroxyketone ester as enzymatic/chemical hydrolysis site
Esterase-mediated activation half-life in hepatocyte or plasma stability assays
Natural Product Library Screening
Structurally distinct guaianolide with improved aqueous solubility context
Reproducible cell-based phenotypic screening (e.g., LPS-induced inflammation models)

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